![molecular formula C17H20N2O4 B2519640 1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide CAS No. 903188-32-9](/img/structure/B2519640.png)
1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide" is a structurally complex molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar structures are discussed, such as piperidine carboxamides, which are often explored for their potential as therapeutic agents due to their interaction with biological targets.
Synthesis Analysis
The synthesis of piperidine carboxamides can be complex, involving multiple steps and the careful selection of functional groups to achieve the desired biological activity. For example, the synthesis of 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors involved high-throughput screening and the triazine heterocycle was found to be critical for potency and selectivity . Similarly, the synthesis of N-aryl-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxamides involved analogue-based rational design and the exploration of the effects of functional groups on the chromene ring . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of piperidine carboxamides is crucial for their biological activity. The presence of specific substituents and functional groups can significantly influence the potency and selectivity of these compounds. For instance, the phenyl group substitution was important for reducing clearance and improving oral exposure in the case of soluble epoxide hydrolase inhibitors . The stereochemistry of the compounds, as seen in the TRPM8 antagonists, also plays a significant role, with (R)-(-)-isomers being more potent than their (S)-(+)-counterparts .
Chemical Reactions Analysis
Piperidine carboxamides can undergo various chemical reactions depending on their substituents. The compounds may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. For example, the 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors showed robust effects on a serum biomarker, indicating in vivo target engagement . The antiproliferative activity of 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides suggests their interaction with tubulin, inhibiting its function .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine carboxamides, such as solubility, stability, and oral bioavailability, are essential for their pharmacological evaluation. The pharmacokinetic profile of these compounds, including absorption, distribution, metabolism, and excretion, determines their suitability for in vivo studies. The compound (R)-(-)-10e, a TRPM8 antagonist, demonstrated a good pharmacokinetic profile and efficacy in rodent models of neuropathic pain . These properties are critical for the development of a new drug and would be relevant to the analysis of "1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide".
Scientific Research Applications
Piperazine and Piperidine Derivatives in Therapeutics
Piperidine and piperazine derivatives are prominent in medicinal chemistry due to their extensive pharmacological applications. A literature review highlighted the anti-mycobacterial activity of piperazine analogues, underscoring their importance in developing treatments against Mycobacterium tuberculosis, including drug-resistant strains. These findings indicate a pathway for investigating the therapeutic potential of similar compounds, including 1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide, particularly in antimicrobial applications (Girase et al., 2020).
Pharmacodynamics and Pharmacokinetics
The pharmacodynamic and pharmacokinetic properties of compounds structurally related to piperidine derivatives, such as cisapride, highlight the significance of piperidine in enhancing gastrointestinal motility. These studies provide a framework for understanding how modifications in the piperidine scaffold affect drug action and metabolism, potentially guiding research on the metabolic pathways and therapeutic applications of 1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide (McCallum et al., 1988).
Insecticidal Activity of Piper Derivatives
Research into the insecticidal properties of Piper spp. and their derivatives, including piperamides, reveals potential avenues for the application of piperidine analogues in pest control. The efficacy of Piper extracts against various pests underscores the potential of exploring 1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide and similar compounds for biopesticide development (Scott et al., 2007).
Antioxidant Properties and DNA Binding
Hydroxycinnamic acids (HCAs) exhibit significant antioxidant properties, which are crucial for mitigating oxidative stress-related diseases. The structure-activity relationships (SARs) of HCAs offer insights into how structural features, including those resembling piperidine derivatives, influence antioxidant activity. This suggests a potential research direction for assessing the antioxidant capacity of 1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide (Razzaghi-Asl et al., 2013).
Future Directions
The future directions for research on “1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide” and similar compounds could include further investigation of their biological properties and potential applications in medicine . This could involve the development of new synthesis methods, the exploration of their mechanism of action, and the evaluation of their safety and efficacy in preclinical and clinical studies .
properties
IUPAC Name |
1-[(6-hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-10-6-15-13(8-14(10)20)12(7-16(21)23-15)9-19-4-2-11(3-5-19)17(18)22/h6-8,11,20H,2-5,9H2,1H3,(H2,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTXWGWUEXSHGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1O)C(=CC(=O)O2)CN3CCC(CC3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(6-Hydroxy-7-methyl-2-oxochromen-4-yl)methyl]piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

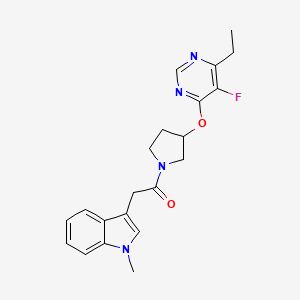
![9-(3-morpholinopropyl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2519559.png)

![N-(3-Methoxyphenyl)-2-{[2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2519561.png)
![5-((3-(cyclohexylsulfonyl)azetidin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2519562.png)
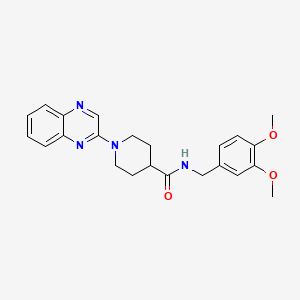
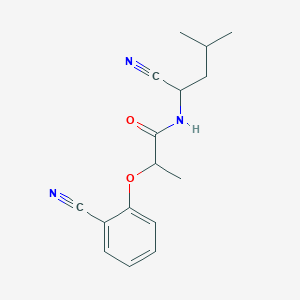
![2-amino-N-[2-(piperidin-1-yl)ethyl]acetamide dihydrochloride](/img/structure/B2519569.png)
![N-[6-bromo-3-(hydroxymethyl)-3,4-dihydro-2H-chromen-4-yl]-N'-(2,4-dichlorophenyl)-N-methylurea](/img/structure/B2519570.png)
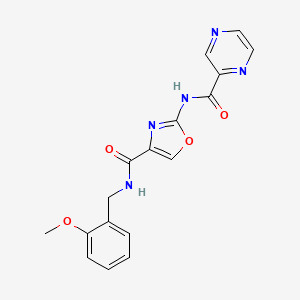
![N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2519575.png)
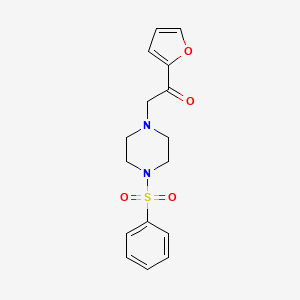
![2-[(4-{[Cyclohexyl(methyl)amino]sulfonyl}benzoyl)amino]-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519578.png)
![N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)